molecular formula C14H12O4 B176911 4-(2-Methoxyphenoxy)benzoic acid CAS No. 103203-54-9

4-(2-Methoxyphenoxy)benzoic acid

Cat. No.: B176911
CAS No.: 103203-54-9
M. Wt: 244.24 g/mol
InChI Key: UYBHUZLSTOFTOG-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)benzoic acid: is an organic compound with the molecular formula C14H12O4 . It is a derivative of benzoic acid, where the benzoic acid core is substituted with a 2-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 4-(2-Methoxyphenoxy)benzoic acid is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It helps in understanding the mechanisms of action of various biological processes.

Medicine: therapeutic agents . It is investigated for its anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of polymers , resins , and coatings . It enhances the physical properties of these materials, making them more durable and resistant to environmental factors.

Safety and Hazards

The compound has been classified with hazard statements H302, H317, and H400 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Methoxyphenoxy)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid, 4-(2-methoxyphenoxy)-, methyl ester with appropriate reagents to yield the desired product . The reaction typically involves the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as esterification , hydrolysis , and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as or .

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like or .

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-(2-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern , which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(2-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBHUZLSTOFTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347151
Record name 4-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-54-9
Record name 4-(2-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (1.6 g) was synthesized in a yield of 89% as a yellowish white crystalline solid by conducting the similar reaction to that mentioned in Example 10 (10e) using 4-fluorobenzaldehyde (1.2 g, 10 mmol), 2-methoxyphenol (1.7 g, 14 mmol), potassium carbonate (3.5 g, 25 mmol), 2-methyl-2-butene (3.9 ml, 37 mmol), potassium dihydrogenphosphate (2.5 g, 19 mmol) and sodium hypochlorite (2.0 g, 22 mmol).
[Compound]
Name
Example 10 ( 10e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
3.9 mL
Type
reactant
Reaction Step Five
Name
potassium dihydrogenphosphate
Quantity
2.5 g
Type
reactant
Reaction Step Six
Quantity
2 g
Type
reactant
Reaction Step Seven
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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